3-Ethynyl-1-isobutyl-1H-pyrazole
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Overview
Description
3-Ethynyl-1-isobutyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C9H12N2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.
Industrial Production Methods
the general principles of pyrazole synthesis, such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the ethynyl group to form ethyl or other alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Ethynyl-1-isobutyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-isobutyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-1-isobutyl-1H-pyrazole
- 3(5)-Substituted Pyrazoles
- 1,3,5-Substituted Pyrazoles
Uniqueness
This compound is unique due to its specific ethynyl and isobutyl substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and its ability to interact with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethynyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-9-5-6-11(10-9)7-8(2)3/h1,5-6,8H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYRLRDGYQAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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